molecular formula C8H5ClN2O2 B599269 4-Chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid CAS No. 1211583-37-7

4-Chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid

Cat. No.: B599269
CAS No.: 1211583-37-7
M. Wt: 196.59
InChI Key: YJOYSLRWGHGFKN-UHFFFAOYSA-N
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Description

4-Chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid is an organic compound with the molecular formula C8H5ClN2O2 It is a derivative of pyridine and pyrrole, featuring a chlorine atom at the 4-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine with 2,3-dibromopyridine, followed by oxidation using an oxidizing agent such as hydrogen peroxide . The reaction conditions often require a solvent like dimethyl sulfoxide and a base such as potassium carbonate to facilitate the cyclization and subsequent oxidation steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the carboxylic acid group.

    Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

4-Chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorine atom and the carboxylic acid group allows for versatile chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-5-1-2-10-7-4(5)3-6(11-7)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOYSLRWGHGFKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Cl)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693613
Record name 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211583-37-7
Record name 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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